molecular formula C13H18O3 B13942084 P-(Tert-butyl)phenoxymethanol, acetate CAS No. 54889-98-4

P-(Tert-butyl)phenoxymethanol, acetate

Cat. No.: B13942084
CAS No.: 54889-98-4
M. Wt: 222.28 g/mol
InChI Key: SAUOVKUFPXZKPY-UHFFFAOYSA-N
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Description

P-(Tert-butyl)phenoxymethanol, acetate is an organic compound characterized by a phenolic backbone substituted with a tert-butyl group at the para position, a methoxy-linked hydroxymethyl group, and an acetyl ester functional group. The tert-butyl group enhances thermal stability and reduces solubility in polar solvents, while the acetate group may contribute to reactivity in esterification or hydrolysis reactions .

Properties

CAS No.

54889-98-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(4-tert-butylphenoxy)methyl acetate

InChI

InChI=1S/C13H18O3/c1-10(14)15-9-16-12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3

InChI Key

SAUOVKUFPXZKPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Preparation of Tert-butyl Acetate (Key Intermediate)

A critical step in synthesizing P-(Tert-butyl)phenoxymethanol, acetate is the preparation of tert-butyl acetate, which can be achieved by reacting acetic acid with isobutylene or iso-butane derivatives under acid catalysis.

Method Using Isobutylene and Acetic Acid with Polymerization Inhibitors
  • Catalyst: Strong acid ion exchange resin.
  • Raw Materials: Acetic acid and isobutylene-containing C4 hydrocarbons.
  • Additives: Polymerization inhibitors such as phenols, diphenols, benzoquinones, phenothiazine compounds, hydroxylamine compounds, or piperidine derivatives.
  • Reaction Conditions: Temperature range 30–100 °C; pressure 0.5–2.0 MPa; molar ratio of acetic acid to isobutylene 1.1:1 to 2:1.
  • Process: The reaction is conducted in a sealed autoclave with stirring and nitrogen atmosphere to prevent polymerization of isobutylene.
  • Outcome: Addition of polymerization inhibitors significantly reduces isobutylene polymerization, improving selectivity of tert-butyl acetate and simplifying purification.
Parameter Range/Value
Temperature 30–100 °C
Pressure 0.5–2.0 MPa
Acetic acid:isobutylene molar ratio 1.1:1 to 2:1
Catalyst loading 2–10% (weight of acetic acid)
Polymerization inhibitor loading 0.0005–0.002% (weight of acetic acid)
Inhibitor types Phenols, diphenols, benzoquinones, phenothiazine derivatives, hydroxylamine compounds, piperidine derivatives

Source: Patent CN102372628A

Method Using Acetic Acid and Iso-butane with Oxidative Catalysis
  • Catalysts: Mixtures including N-hydroxyphthalimide (NHPI), nitric acid, iodine, cobalt salts.
  • Oxidants: Hydrogen peroxide, sodium peroxide, potassium peroxide, calcium peroxide, barium peroxide.
  • Reaction Conditions: Temperatures between 40–75 °C; pressures 0.6–1.8 MPa; reaction times 2–5 hours.
  • Mechanism: Iso-butane is oxidized to reactive intermediates (e.g., tertiary butyl cation, isobutylene) which then react with acetic acid to form tert-butyl acetate.
  • Yields and Selectivity: Yields range from 12.8% to 29.5% with selectivity between 90.5% and 93.5%.
Embodiment Iso-butane:Acetic acid molar ratio Oxidant Catalyst composition Temp (°C) Pressure (MPa) Reaction time (h) Yield (%) Selectivity (%)
2 1:10 Hydrogen peroxide NHPI, HNO3, I2, CoCl2 70 0.6 2 12.8 90.5
3 1:2 Sodium peroxide NHPI, NaNO2, I2, CoBr2 60 1.8 4 17.9 92.6
4 1:3 Potassium peroxide NHPI, Ca(NO2)2, I2, CoI2 65 1.5 4 24.5 91.4
5 1:4 Calcium peroxide NHPI, KNO2, I2, CuSO4 50 1.2 5 29.5 93.5

Source: Patent CN105367422A

Synthesis of Phenoxyacetic Ester Derivatives

The phenoxymethanol acetate moiety can be introduced via esterification of phenoxyacetic acid derivatives using redox-active esters.

General Procedure for Redox-Active Ester Synthesis
  • Starting Materials: Phenoxyacetic acids and N-hydroxyphthalimide.
  • Reagents: N,N'-diisopropylcarbodiimide (DIC) as coupling agent, 4-dimethylaminopyridine (DMAP) as catalyst.
  • Solvent: Dichloromethane.
  • Conditions: Stirring at room temperature for 16 hours.
  • Workup: Filtration to remove solids, concentration of filtrate, recrystallization from ethanol.
  • Yield: Typically around 79–83%.
Photocatalytic Coupling
  • Catalyst: Ru(bpy)3(PF6)2 (1 mol%).
  • Light Source: 24 W blue LEDs.
  • Solvent: N,N-dimethylacetamide (DMAC).
  • Additives: DIPEA (N,N-diisopropylethylamine).
  • Reaction Time: 12 hours under nitrogen atmosphere.
  • Product Isolation: Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying, evaporation, and column chromatography.
  • Yield: Approximately 80%.

Source: Royal Society of Chemistry Supplementary Information

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Acid-catalyzed esterification with polymerization inhibitors Uses strong acid ion exchange resin; polymerization inhibitors prevent side reactions High selectivity; reduced polymer formation; simpler purification Requires precise inhibitor dosing; sensitive to reaction conditions
Oxidative coupling of acetic acid and iso-butane Uses catalytic oxidation with NHPI and metal salts; moderate temperature and pressure Uses cheaper raw materials; moderate selectivity; greener approach Lower yields; complex catalyst system; longer reaction times
Redox-active ester formation and photocatalytic coupling Mild conditions; high yields for phenoxyacetic esters; uses visible light photocatalysis High purity products; environmentally friendly Requires specialized catalysts and light sources

Summary Table of Key Reaction Parameters

Step Reactants Catalyst/Conditions Temperature (°C) Pressure (MPa) Yield (%) Selectivity (%)
Tert-butyl acetate via acid catalysis Acetic acid + isobutylene Strong acid resin + polymerization inhibitor 30–100 0.5–2.0 High High
Tert-butyl acetate via oxidation Acetic acid + iso-butane + oxidant NHPI + metal salts + oxidants 40–75 0.6–1.8 12.8–29.5 90.5–93.5
Phenoxyacetic ester synthesis Phenoxyacetic acid + N-hydroxyphthalimide DIC + DMAP + photocatalyst (Ru complex) Room temp Atmospheric ~80 Not specified

Chemical Reactions Analysis

Types of Reactions: P-(Tert-butyl)phenoxymethanol, acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or reduced to yield phenolic derivatives. Substitution reactions, such as alkylation and acylation, are also common.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like p-toluenesulfonic acid and deep eutectic solvents are often employed to facilitate these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions produce phenolic derivatives. Substitution reactions can result in various alkylated or acylated products.

Mechanism of Action

The mechanism of action of P-(Tert-butyl)phenoxymethanol, acetate involves its interaction with molecular targets and pathways within cells. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit the growth of microorganisms . Additionally, its antioxidant properties may play a role in protecting cells from oxidative damage.

Comparison with Similar Compounds

tert-Butyl Alcohol (t-Butanol)

Key Similarities and Differences :

  • Structure: tert-Butyl alcohol (C₄H₁₀O) shares the tert-butyl moiety but lacks the phenolic and ester functionalities of P-(tert-butyl)phenoxymethanol, acetate.
  • Physical Properties: tert-Butyl alcohol is a flammable liquid (Hazard Class 3, UN 1120) with a mothball-like odor and moderate water solubility. In contrast, the acetate derivative is likely a solid or viscous liquid due to increased molecular weight and reduced polarity from the phenolic and ester groups .
  • Reactivity : tert-Butyl alcohol is prone to dehydration under acidic conditions, forming alkenes. The acetate derivative may instead undergo ester hydrolysis or participate in nucleophilic acyl substitutions due to its acetyl group .

Phenyl Acetates (e.g., Benzyl Acetate, Cinnamyl Acetate)

Key Similarities and Differences :

  • Structure: Benzyl acetate (CAS 140-11-4) and cinnamyl acetate (CAS 103-54-8) share the acetyl ester group but lack the tert-butylphenoxymethanol backbone.
  • Applications: Benzyl acetate is widely used in fragrances due to its floral aroma, while cinnamyl acetate is employed in flavorings. This compound may have niche applications in polymer stabilization or as a synthetic intermediate, leveraging its tert-butyl group’s antioxidant properties .
  • Stability: The tert-butyl group in this compound likely enhances thermal stability compared to simpler phenyl acetates, which degrade more readily under heat or UV exposure .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Key Similarities and Differences :

  • Structure: This compound (CAS 9036-19-5) features a branched alkylphenol ether chain but lacks the acetyl ester group. Both compounds have bulky alkyl substituents that reduce water solubility.
  • Functionality: The ethoxyethanol chain in 9036-19-5 enhances surfactant-like properties, making it suitable for emulsifiers. In contrast, the acetate group in this compound may prioritize hydrolytic reactivity over surfactant behavior .

Comparative Data Table

Property This compound (Inferred) tert-Butyl Alcohol Benzyl Acetate 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Molecular Formula C₁₃H₁₈O₃ (estimated) C₄H₁₀O C₉H₁₀O₂ C₁₆H₂₆O₃
Boiling Point >200°C (estimated) 82–83°C 215°C Not reported
Solubility Low in water; soluble in organic solvents Miscible in water Insoluble in water Low water solubility
Hazard Class Likely flammable (ester group) Class 3 (Flammable) Not classified Not classified
Primary Use Stabilizers, intermediates Solvent, synthesis Fragrance Surfactant, emulsifier

Research Findings and Limitations

  • Thermal Stability: The tert-butyl group in this compound likely improves resistance to thermal degradation compared to non-branched acetates like benzyl acetate .
  • Hydrolysis Sensitivity : The acetyl ester group makes this compound susceptible to hydrolysis under acidic or alkaline conditions, similar to other phenyl acetates .
  • Data Gaps: Direct experimental data (e.g., NMR, DSC) for this compound are absent in the provided evidence; comparisons rely on structural analogies.

Biological Activity

P-(Tert-butyl)phenoxymethanol, acetate, is a chemical compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article examines its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a phenolic derivative characterized by its bulky tert-butyl group which enhances its hydrophobicity. This structural feature is significant as it influences the compound's interaction with biological membranes and its overall biological activity.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

The mechanism through which phenolic compounds exert their antimicrobial effects includes:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, increasing fluidity and disrupting membrane integrity .
  • Ion Efflux : Similar to other phenolic compounds, it may induce the efflux of potassium ions from microbial cells, which is critical for maintaining cellular homeostasis .
  • Inhibition of Metabolism : It may interfere with amino acid metabolism essential for bacterial growth and division .

Research Findings

Several studies have investigated the antimicrobial efficacy of phenolic derivatives similar to this compound. Below is a summary of key findings:

StudyOrganismConcentrationEffect Observed
Lambert & Hammond (1973)Aerobacter aerogenes4.15 - 8.3 mMProlonged lag phase in bacterial growth
Karabit et al. (1986)E. coli1% Benzyl AlcoholGreater antimicrobial activity against Gram-negative bacteria
Phenoxyethanol StudiesVarious50 - 100 µg/mLUncoupling oxidative phosphorylation in bacteria

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that phenolic compounds including P-(Tert-butyl)phenoxymethanol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was found to be concentration-dependent, with higher concentrations leading to increased cell death rates.
  • Safety Profile : Research has highlighted the safety of phenoxyethanol derivatives when used as preservatives in cosmetics and pharmaceuticals. These studies emphasize that while they exhibit broad-spectrum antimicrobial activity, they also have a favorable safety profile when used appropriately .

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